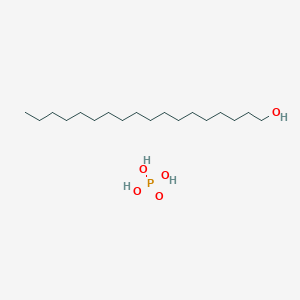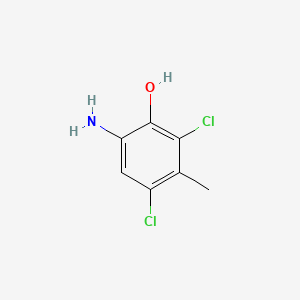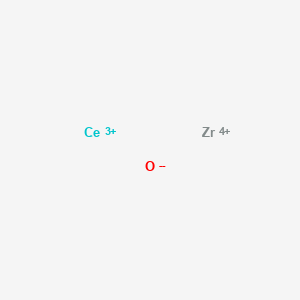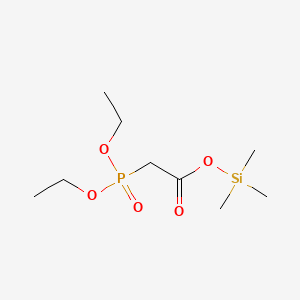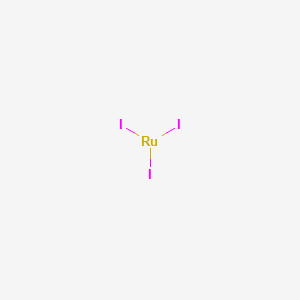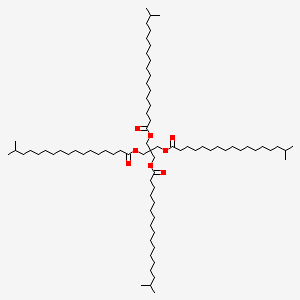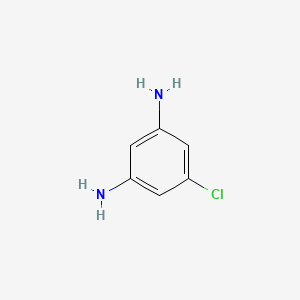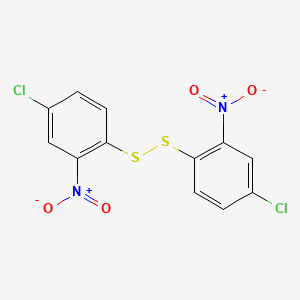
beta-Neoendorphin
Overview
Description
Beta-Neoendorphin: is an endogenous opioid peptide with a nonapeptide structure. It is derived from the proteolytic cleavage of prodynorphin and has the amino acid sequence Tyrosine-Glycine-Glycine-Phenylalanine-Leucine-Arginine-Lysine-Tyrosine-Proline . This compound is known for its role in stimulating wound healing by accelerating keratinocyte migration .
Mechanism of Action
Target of Action
Beta-Neoendorphin, an endogenous opioid peptide, primarily targets opioid receptors . These receptors are found in the dorsal root ganglion (DRG) neurons . The alpha-neoendorphins bind to delta (OPRD1), kappa (OPRK1), and mu (OPRM1) opioid receptors, while this compound binds to the kappa (OPRK1) opioid receptor .
Mode of Action
The binding of this compound to the kappa opioid receptor in the dorsal root ganglion (DRG) neurons results in the reduction of time of calcium-dependent action potential . This interaction between this compound and its target receptors leads to changes in the neuronal activity.
Biochemical Pathways
This compound has the capability to stimulate wound healing by accelerating keratinocyte migration . This is achieved by this compound’s activation of mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases 1 and 2 (ERK 1 and ERK 2); along with the upregulation of matrix metalloproteinase 2 and 9 .
Result of Action
The result of this compound’s action is the stimulation of wound healing by accelerating keratinocyte migration . This results in migration without consequences on proliferation in human keratinocytes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, stressful stimuli can activate immune cells to secrete this compound, which then interacts with peripheral opioid receptors to inhibit pain . Therefore, the action, efficacy, and stability of this compound can be influenced by the presence of stress and inflammation in the body.
Biochemical Analysis
Biochemical Properties
Beta-Neoendorphin is involved in various biochemical reactions, primarily through its interaction with opioid receptors. It binds to mu, delta, and kappa opioid receptors, with a higher affinity for the mu opioid receptor. This binding inhibits adenylate cyclase activity, reducing cyclic AMP levels and leading to decreased neurotransmitter release. This compound also interacts with other biomolecules, such as sodium and calcium channels, modulating their activity and contributing to its analgesic effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neurons, it modulates neurotransmitter release, influencing pain perception and stress responses. In immune cells, this compound regulates cytokine production and immune cell migration, contributing to its anti-inflammatory effects. Additionally, this compound impacts cell signaling pathways, gene expression, and cellular metabolism, further highlighting its role in maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to opioid receptors, leading to the inhibition of adenylate cyclase and subsequent reduction in cyclic AMP levels. This results in decreased neurotransmitter release and modulation of ion channel activity. This compound also influences gene expression by activating transcription factors and altering the expression of genes involved in pain, stress, and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable, but it can be degraded by proteolytic enzymes, leading to the formation of inactive fragments. Long-term studies have shown that this compound maintains its analgesic and anti-inflammatory effects over extended periods, although its efficacy may decrease due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent analgesic and anti-inflammatory effects. At higher doses, it may cause adverse effects such as respiratory depression and sedation. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as prohormone convertases and carboxypeptidase-E. These enzymes cleave the precursor protein POMC to produce this compound and other peptides. This compound also affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is released from secretory vesicles in neurons and immune cells and transported to target sites via axonal transport and blood circulation. This compound interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues, such as the brain and immune organs .
Subcellular Localization
The subcellular localization of this compound is primarily within secretory vesicles and the cytoplasm of neurons and immune cells. It is directed to these compartments through targeting signals and post-translational modifications. The activity and function of this compound are influenced by its localization, as it needs to be in close proximity to opioid receptors and other target molecules to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Neoendorphin can be synthesized through solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods: : Industrial production of this compound involves large-scale SPPS techniques with automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: : Beta-Neoendorphin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate under controlled conditions. Reduction reactions can be carried out using reducing agents such as sodium borohydride. Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide bonds between cysteine residues, while reduction can result in the cleavage of these bonds .
Scientific Research Applications
Beta-Neoendorphin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: this compound plays a crucial role in understanding cell migration and wound healing processes.
Medicine: It is investigated for its potential therapeutic effects in pain management and wound healing.
Comparison with Similar Compounds
Similar Compounds: : Beta-Neoendorphin is part of the neoendorphin family, which includes alpha-Neoendorphin. Both are derived from prodynorphin but differ in their amino acid sequences and receptor binding affinities .
Uniqueness: : this compound is unique in its specific activation of the kappa opioid receptor and its potent effects on keratinocyte migration. This makes it particularly valuable in research focused on wound healing and pain management .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H77N13O12/c1-32(2)26-41(65-51(76)42(28-33-10-4-3-5-11-33)62-46(71)31-60-45(70)30-61-47(72)38(56)27-34-15-19-36(68)20-16-34)50(75)64-40(13-8-24-59-54(57)58)48(73)63-39(12-6-7-23-55)49(74)66-43(29-35-17-21-37(69)22-18-35)52(77)67-25-9-14-44(67)53(78)79/h3-5,10-11,15-22,32,38-44,68-69H,6-9,12-14,23-31,55-56H2,1-2H3,(H,60,70)(H,61,72)(H,62,71)(H,63,73)(H,64,75)(H,65,76)(H,66,74)(H,78,79)(H4,57,58,59)/t38-,39-,40-,41-,42-,43-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXIYIQLESPXIV-VLOLPVCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H77N13O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401029639 | |
| Record name | beta-Neoendorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1100.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77739-21-0 | |
| Record name | beta-Neo-endorphin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077739210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Neoendorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


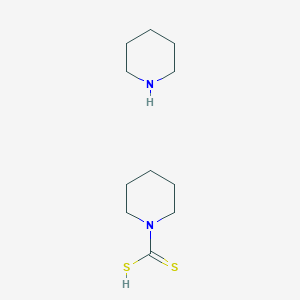

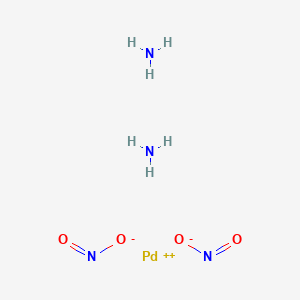
![Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate](/img/new.no-structure.jpg)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)
